molecular formula C8H6F4O B151516 3-Fluoro-4-(trifluoromethyl)benzyl alcohol CAS No. 230295-16-6

3-Fluoro-4-(trifluoromethyl)benzyl alcohol

Cat. No. B151516
M. Wt: 194.13 g/mol
InChI Key: MTBRNORZNYPTIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves the introduction of fluorine or trifluoromethyl groups into the aromatic ring. For instance, soluble fluoro-polyimides were synthesized by reacting a fluorine-containing aromatic diamine with aromatic dianhydrides, indicating the use of fluorinated precursors in polymer synthesis . Another approach introduced a new benzyl ether-type protecting group for alcohols, which could be relevant for the synthesis of "3-Fluoro-4-(trifluoromethyl)benzyl alcohol" . Additionally, benzyltrifluoromethyl selenide was used for electrophilic trifluoromethylselenolation, demonstrating a method for introducing trifluoromethyl groups .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often influenced by the presence of fluorine atoms. In trifluoromethylated benzanilides, the presence of C(sp3)–F bonds and the trifluoromethyl group affected the molecular conformation and crystal packing, which could be similar in "3-Fluoro-4-(trifluoromethyl)benzyl alcohol" . The introduction of fluorine atoms can lead to unique intermolecular interactions, such as hydrogen bonding and the "fluorous effect" .

Chemical Reactions Analysis

Fluorinated aromatic compounds can undergo various chemical reactions. For example, the hydrotrifluoromethylation of benzyl-protected homoallylic alcohol and amine derivatives was achieved using a photoredox catalyst, which could be analogous to reactions involving "3-Fluoro-4-(trifluoromethyl)benzyl alcohol" . Oxidative rearrangement of benzyl alcohols to form aryl fluoromethyl ethers also demonstrates the reactivity of benzyl alcohols in the presence of fluorine .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often characterized by high thermal stability, low moisture absorption, and high hygrothermal stability, as seen in the polyimide films derived from fluorinated diamines . The introduction of fluorine atoms can also affect the acidity and hydrogen bonding characteristics of a molecule . These properties are important for applications in materials science and pharmaceuticals, where stability and specific interactions are crucial.

Scientific Research Applications

Fluoroalkylation in Aqueous Media

3-Fluoro-4-(trifluoromethyl)benzyl alcohol is a significant compound in the development of fluoroalkylation methods, especially in aqueous media. Fluorine-containing functionalities are pivotal in creating pharmaceuticals, agrochemicals, and functional materials due to their unique effects on the physical, chemical, and biological properties of molecules. The move towards environmentally friendly fluoroalkylation reactions in water has opened new prospects for green chemistry. Water as a (co)solvent or reactant in these reactions, including trifluoromethylation and other conversions, marks a significant step towards sustainable chemical processes (Hai‐Xia Song et al., 2018).

Synthesis of Fluorinated Compounds

The synthesis of fluorinated biphenyls, where 3-Fluoro-4-(trifluoromethyl)benzyl alcohol could serve as a precursor, highlights the challenges and opportunities in creating fluorinated molecules. Such compounds are key intermediates in manufacturing materials like flurbiprofen. The development of practical synthesis methods for these molecules demonstrates the importance of fluorinated intermediates in organic synthesis and the chemical industry (Yanan Qiu et al., 2009).

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamide derivatives, for which 3-Fluoro-4-(trifluoromethyl)benzyl alcohol could be a structural component, are vital in supramolecular chemistry. These compounds, due to their simple structure and wide accessibility, have seen increasing use in nanotechnology, polymer processing, and biomedical applications. Their ability to self-assemble into nanometer-sized rod-like structures stabilized by hydrogen bonding showcases the adaptability of fluorinated compounds in advanced material science (S. Cantekin et al., 2012).

Fluorine in Agrochemicals

The role of fluorine, including compounds like 3-Fluoro-4-(trifluoromethyl)benzyl alcohol, in the design and synthesis of agrochemicals has been significant. Fluorinated building blocks have been predominantly used to introduce fluorine into agrochemicals, affecting their activity and stability. The review of methodologies for fluorine incorporation into agrochemicals underscores the strategic importance of fluorinated compounds in enhancing the efficacy and environmental compatibility of pesticides (Qiang Wang et al., 2021).

Safety And Hazards

3-Fluoro-4-(trifluoromethyl)benzyl alcohol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[3-fluoro-4-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBRNORZNYPTIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372143
Record name 3-Fluoro-4-(trifluoromethyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(trifluoromethyl)benzyl alcohol

CAS RN

230295-16-6
Record name 3-Fluoro-4-(trifluoromethyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-fluoro-4-(trifluoromethyl)benzoic acid (10.5 g, 50.7 mmol) in tetrahydrofuran (30 ml) was added a 1M tetrahydrofuran solution of borane (63 ml, 63 mmol) and the mixture was stirred at room temperature for 8 hrs. 1N Hydrochloric acid (100 ml) was added to the reaction solution and the mixture was extracted with ethyl acetate (300 ml×2). The extract was washed with saturated brine, dried over anhydrous magnesium sulfate and evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate) to give 3-fluoro-4-(trifluoromethyl)benzyl alcohol (10.3 g, purity 90%, 94%).
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
63 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

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